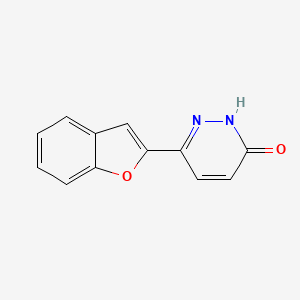

6-(1-Benzofuran-2-yl)pyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-12-6-5-9(13-14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAOUISCSIVVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for the novel heterocyclic compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This molecule integrates two pharmacologically significant scaffolds: benzofuran and pyridazinone. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] Similarly, the pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects such as cardiovascular, analgesic, and anticancer activities.[2][3][4][5] The strategic combination of these two moieties in a single molecular entity presents a promising avenue for the discovery of new therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the synthesis, purification, and structural elucidation of this target compound.

Introduction: The Rationale for a Hybrid Pharmacophore

The convergence of multiple pharmacophores into a single molecular architecture is a well-established strategy in medicinal chemistry to develop novel drug candidates with potentially enhanced efficacy or a unique mechanism of action. The benzofuran moiety is a core component of many natural products and synthetic compounds with significant biological activities.[1] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. On the other hand, pyridazinone derivatives are a prominent class of nitrogen-containing heterocycles that have garnered considerable attention for their broad spectrum of pharmacological activities.[2][5]

The synthesis of this compound is therefore a logical step in the exploration of new chemical space for drug discovery. This guide provides a scientifically grounded, step-by-step approach to its creation and verification.

Proposed Synthetic Pathway: A Convergent Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the benzofuran and pyridazinone rings are constructed sequentially. The most plausible synthetic route involves the initial preparation of a benzofuran-containing chalcone, which then serves as a precursor for the construction of the pyridazinone ring.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis

The proposed forward synthesis involves a two-step process:

-

Step 1: Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one (Benzofuran Chalcone Intermediate). This is achieved through a Claisen-Schmidt condensation of 2-acetylbenzofuran with glyoxylic acid under basic conditions. The base facilitates the deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile attacking the aldehyde group of glyoxylic acid.

-

Step 2: Cyclization to form this compound. The resulting chalcone intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl system of the chalcone, leading to the formation of the pyridazinone ring.

Caption: Proposed forward synthetic pathway.

Detailed Experimental Protocols

Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylbenzofuran | 160.17 | 1.60 g | 0.01 |

| Glyoxylic acid monohydrate | 92.06 | 0.92 g | 0.01 |

| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |

| Ethanol (95%) | - | 50 mL | - |

| Distilled Water | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

Dissolve 2-acetylbenzofuran (1.60 g, 0.01 mol) in 30 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve sodium hydroxide (0.40 g, 0.01 mol) and glyoxylic acid monohydrate (0.92 g, 0.01 mol) in 20 mL of ethanol and 10 mL of distilled water.

-

Slowly add the basic solution of glyoxylic acid to the stirred solution of 2-acetylbenzofuran at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

After completion of the reaction, pour the mixture into 100 mL of ice-cold distilled water.

-

Acidify the solution with concentrated hydrochloric acid until a precipitate is formed.

-

Filter the solid product, wash with cold water until the washings are neutral to litmus paper, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 1-(1-benzofuran-2-yl)-4-hydroxybut-2-en-1-one.

Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one | 216.21 | 2.16 g | 0.01 |

| Hydrazine Hydrate (80%) | 50.06 | 0.63 mL | 0.01 |

| Glacial Acetic Acid | - | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the synthesized chalcone (2.16 g, 0.01 mol) in 30 mL of glacial acetic acid.

-

Add hydrazine hydrate (0.63 mL, 0.01 mol) to the solution.

-

Reflux the reaction mixture for 8-10 hours with constant stirring. Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of crushed ice.

-

A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization Workflow

A systematic characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. The following workflow is recommended.

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected data from the key characterization techniques.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -OH (pyridazinone) |

| ~11.0 | s | 1H | -NH (pyridazinone) |

| ~7.8-7.2 | m | 5H | Aromatic protons (Benzofuran) |

| ~7.0-6.8 | m | 2H | Pyridazinone protons |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (pyridazinone) |

| ~155-110 | Aromatic and Heteroaromatic Carbons |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺, [M-H]⁻ |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching |

| ~1650 | C=O stretching (amide) |

| ~1600, 1450 | C=C and C=N stretching |

Table 5: Expected Elemental Analysis Data

| Element | Calculated % | Found % |

| C | To be calculated | Within ±0.4% of calculated |

| H | To be calculated | Within ±0.4% of calculated |

| N | To be calculated | Within ±0.4% of calculated |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. The successful synthesis of the chalcone intermediate in Step 1 can be confirmed by its melting point and spectroscopic data before proceeding to Step 2. The final product's purity can be ascertained by a sharp melting point and consistent results across multiple characterization techniques. Any deviation from the expected data would indicate the presence of impurities or an incorrect structure, prompting further purification or a re-evaluation of the synthetic route.

Conclusion

This guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. By leveraging established synthetic transformations and standard analytical techniques, researchers can confidently produce and validate this novel heterocyclic compound. The potential for diverse biological activities inherent in the benzofuran and pyridazinone scaffolds makes this molecule a compelling target for further investigation in the field of drug discovery and development.

References

-

Suryawanshi, V. S. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

PubChem. 6-Methoxy-2-perylen-1-yl-1-benzofuran. National Center for Biotechnology Information. [Link]

-

Suryawanshi, V. S., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Asif, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Wroblewska-Jez, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung. [Link]

-

Asif, M. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

-

Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Cera, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

-

Technical Disclosure Commons. (2023). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

ATB (Automated Topology Builder). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]

-

Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Al-Issa, S. A. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Kadyrov, M. I., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank. [Link]

-

Al-Majid, A. M., et al. (2023). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Cera, G., et al. (2007). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry. [Link]

-

PubChem. 6-(furan-2-yl)pyridazin-3-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 6-(pyridin-2-yl)pyridazin-3-ol. National Center for Biotechnology Information. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

Spectroscopic Blueprint of a Novel Heterocycle: An In-depth Technical Guide to 6-(1-Benzofuran-2-yl)pyridazin-3-ol

This guide provides a comprehensive, research-level spectroscopic analysis of the novel heterocyclic compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes established spectroscopic principles and data from analogous structures to construct a robust, predictive blueprint of its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this and similar molecular entities.

The structure of this compound integrates two key pharmacologically relevant scaffolds: a benzofuran and a pyridazinone ring system. Understanding the electronic and structural interplay between these two moieties is paramount for elucidating its chemical behavior and potential biological activity. This guide will delve into the predicted spectroscopic signatures of this molecule using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects and established chemical shift ranges for benzofuran and pyridazinone derivatives[1][2][3][4][5].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid signal overlap. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and linking the benzofuran and pyridazinone moieties.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridazinone N-H | 12.0 - 13.0 | br s | - | The acidic proton on the pyridazinone ring is expected to be significantly downfield and broadened due to hydrogen bonding and exchange. |

| Benzofuran H-3 | 7.2 - 7.4 | s | - | The proton on the furan ring of the benzofuran moiety is expected to be a singlet and in the aromatic region. |

| Pyridazinone H-4/H-5 | 7.0 - 8.0 | d | 8.0 - 9.0 | The two protons on the pyridazinone ring will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the electronic nature of the benzofuran substituent. |

| Benzofuran H-4 to H-7 | 7.2 - 7.8 | m | - | The protons on the benzene ring of the benzofuran moiety will appear as a complex multiplet in the aromatic region. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridazinone C=O | 160 - 165 | The carbonyl carbon of the pyridazinone ring is expected in this characteristic downfield region[6]. |

| Benzofuran C-2 | 150 - 155 | The carbon of the furan ring attached to the pyridazinone ring will be significantly downfield due to its position next to the oxygen and the pyridazinone substituent. |

| Benzofuran C-7a | 154 - 156 | The quaternary carbon at the fusion of the benzene and furan rings is typically found in this region[1]. |

| Aromatic Carbons | 110 - 145 | The remaining aromatic carbons of both the benzofuran and pyridazinone rings will appear in this range. Specific assignments would require 2D NMR data. |

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted FTIR spectrum of this compound is based on the characteristic vibrational frequencies of pyridazinones and benzofurans[6][7][8][9].

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3200 - 2800 | N-H stretch | A broad band is expected due to the N-H group of the pyridazinone ring, likely involved in hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic stretching vibrations of the C-H bonds on the aromatic rings. |

| 1650 - 1680 | C=O stretch (Amide) | A strong absorption band corresponding to the carbonyl group of the pyridazinone ring[6]. |

| 1600 - 1450 | C=C and C=N stretches | Multiple bands are expected in this region due to the stretching vibrations within the aromatic and heteroaromatic rings. |

| 1250 - 1000 | C-O-C stretch | The asymmetric and symmetric stretching of the ether linkage in the benzofuran ring will give rise to strong absorptions in this region. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The predicted mass spectrum of this compound is based on the known fragmentation behaviors of N-heterocycles and benzofuran derivatives[10][11][12][13][14].

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺˙): The molecular weight of C₁₂H₈N₂O₂ is 212.21 g/mol . A prominent peak at m/z 212 (in EI) or 213 [M+H]⁺ (in ESI) is expected.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for pyridazinones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 184.

-

Cleavage of the Benzofuran Ring: The benzofuran ring can undergo characteristic cleavages, such as the loss of a formyl radical (CHO) or ethylene.

-

Retro-Diels-Alder (RDA) Reaction: The pyridazinone ring could potentially undergo an RDA reaction, leading to the expulsion of N₂.

-

Predicted UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in this compound is expected to result in characteristic UV absorptions.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a range of approximately 200-800 nm.

-

Use the pure solvent as a blank.

-

Predicted UV-Visible Spectral Data

| λmax (nm) | Electronic Transition | Rationale |

| ~250-280 | π → π | This absorption is characteristic of the benzofuran moiety[15][16][17]. |

| ~320-350 | π → π | An additional, longer-wavelength absorption is expected due to the extended conjugation between the benzofuran and pyridazinone rings. |

| >350 | n → π | A weaker absorption at a longer wavelength may be observed due to the n → π transition of the carbonyl group in the pyridazinone ring. |

Visualizing the Spectroscopic Workflow and Molecular Structure

To aid in the conceptualization of the analytical process and the molecular features influencing the spectra, the following diagrams are provided.

Figure 1: A generalized workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a predictive spectroscopic framework for the analysis of this compound. By leveraging data from analogous benzofuran and pyridazinone structures, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Visible spectral characteristics. The experimental protocols and predictive data presented herein are intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related novel heterocyclic compounds. The validation of these predictions through empirical studies will be a critical next step in fully elucidating the chemical and physical properties of this promising molecule.

References

- Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

-

Benzofuran | C8H6O. PubChem. Available at: [Link]

-

FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one 3.4 1 H-NMR spectrum -PLGA. ResearchGate. Available at: [Link]

-

(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... ResearchGate. Available at: [Link]

-

Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. ResearchGate. Available at: [Link]

-

Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. Available at: [Link]

-

H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)... ResearchGate. Available at: [Link]

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available at: [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino... ProQuest. Available at: [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. Available at: [Link]

-

Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis Online. Available at: [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

-

Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,... ResearchGate. Available at: [Link]

-

Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. Available at: [Link]

-

1 H and 13 C NMR spectral assignments of the benzodifuran core. ResearchGate. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

-

6-hydroxy-2-phenyl-3(2H)-pyridazinone - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

6-(furan-2-yl)pyridazin-3-ol. PubChemLite. Available at: [Link]

-

This compound. Chemsrc. Available at: [Link]

-

2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. PubMed. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 12. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from analogous benzofuran and pyridazinone derivatives to construct a detailed predictive model. The guide outlines a plausible synthetic route and crystallization protocol, discusses the expected molecular geometry and intermolecular interactions, and contextualizes the structural insights within the broader landscape of drug development. This work is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound merges two "privileged" heterocyclic scaffolds: benzofuran and pyridazinone. This unique combination holds significant promise for the development of novel therapeutic agents.

-

Benzofuran Derivatives: These compounds are ubiquitous in nature and exhibit a wide array of biological activities, including anticancer, antibacterial, antioxidant, and antiviral properties.[1] The benzofuran nucleus is a key component in numerous clinically approved drugs.[1]

-

Pyridazinone Derivatives: The pyridazinone core is a versatile pharmacophore found in compounds with diverse pharmacological profiles, such as cardiovascular, anti-inflammatory, and anticancer activities.[2][3][4] Notably, pyridazin-3(2H)-one derivatives have been extensively investigated as vasodilators and anticancer agents.[2][5]

The conjugation of these two potent moieties in this compound suggests the potential for synergistic or novel biological effects, making a thorough understanding of its three-dimensional structure crucial for rational drug design.

Synthesis and Crystallization: A Proposed Methodology

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following section details a proposed synthetic pathway and a systematic approach to crystallization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established synthetic methodologies for benzofurans and pyridazinones.[6][7][8]

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-acetylbenzofuran. This can be achieved via the acylation of benzofuran using acetic anhydride in the presence of a Lewis acid catalyst.

-

Step 2: α-Bromination of 2-acetylbenzofuran. The intermediate from Step 1 can be brominated at the α-position using a suitable brominating agent like N-bromosuccinimide (NBS) to yield 2-(bromoacetyl)benzofuran.

-

Step 3: Reaction with a glyoxylate derivative. The α-bromo ketone can then be reacted with a glyoxylate derivative in a condensation reaction to form a diketoester intermediate.

-

Step 4: Cyclization with Hydrazine. The final cyclization to form the pyridazin-3-ol ring can be accomplished by reacting the diketoester with hydrazine hydrate.[6]

Crystallization Protocol

The growth of single crystals is a critical and often empirical step. A systematic screening of conditions is essential for success.

Experimental Protocol: Crystallization

-

Purification: The crude product should be purified to >99% purity using column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). .

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Predicted Crystal Structure and Molecular Interactions

Based on the crystal structures of related benzofuran and pyridazinone compounds, we can predict the key structural features of this compound.[9][10][11][12][13]

Molecular Geometry

The molecule is expected to be largely planar, with the benzofuran and pyridazinol ring systems being nearly coplanar to maximize π-π stacking interactions. Minor deviations from planarity may occur due to crystal packing forces. The pyridazin-3-ol moiety can exist in tautomeric forms, with the hydroxyl form being one possibility.

Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The hydroxyl group of the pyridazinol ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzofuran ring can act as hydrogen bond acceptors. This is expected to lead to the formation of robust hydrogen-bonded networks, potentially forming chains or sheets within the crystal lattice.[10][13]

-

π-π Stacking: The aromatic nature of both the benzofuran and pyridazine rings will likely facilitate significant π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.[13]

Crystallographic Parameters (Hypothetical)

The following table summarizes the predicted crystallographic parameters based on analogous structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 7-10 |

| b (Å) | 9-18 |

| c (Å) | 12-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z | 4 |

Visualization of Predicted Molecular Interactions

The following DOT graph illustrates the potential intermolecular interactions within the crystal lattice of this compound.

Caption: Predicted intermolecular interactions of this compound.

Relevance to Drug Development and Future Directions

A detailed understanding of the crystal structure of this compound is paramount for advancing its development as a potential therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The three-dimensional structure will provide a blueprint for designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Mechanism of Action: The crystal structure can be used in computational docking studies to identify potential biological targets and elucidate the molecule's mechanism of action.

-

Polymorphism Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorph screen, which is essential for ensuring the solid-state stability and bioavailability of a drug substance.

Future work should focus on the successful synthesis and crystallization of this compound to validate the predictions outlined in this guide. Subsequent co-crystallization with target proteins will provide invaluable insights for the development of next-generation therapeutics.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(13), 1167-1184. [Link]

- Sharma, R., & Kumar, R. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Chavda, N. B., & Thakor, P. H. (2016).

-

Allam, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 1-19. [Link]

-

El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(43), 27953-27971. [Link]

-

Li, Y., et al. (2023). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 28(2), 839. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

-

Fun, H. K., et al. (2012). 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3379. [Link]

-

Shishkina, S. V., et al. (2022). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1148. [Link]

-

Kumar, A., et al. (2022). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Communications Chemistry, 5(1), 1-9. [Link]

-

Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 221-229. [Link]

-

Wang, Y., et al. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 27(15), 5003. [Link]

-

Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26348-26364. [Link]

- Al-Masoudi, N. A., et al. (2023).

- Frank, A. L., et al. (2010). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one.

-

Fun, H. K., et al. (2012). 2-[(3-Oxo-1-benzofuran-6-yl)oxy]acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3233. [Link]

-

Fun, H. K., et al. (2012). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2067. [Link]

-

PubChem. (n.d.). 6-(pyridin-2-yl)pyridazin-3-ol. [Link]

-

PubChem. (n.d.). 6-[(E)-3-[3-(3-methyl-1-benzofuran-2-yl)azetidin-1-yl]-3-oxoprop-1-enyl]-3-(2-morpholin-4-ylethyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one. [Link]

-

PubChem. (n.d.). (1S,4S)-2-(6-(benzofuran-5-yl)pyridazin-3-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Benzofuran-Pyridazine Hybrids: A Technical Guide for Drug Discovery

Introduction: The Strategic Fusion of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the strategic hybridization of distinct pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique biological activity profiles. This guide delves into the burgeoning field of benzofuran-pyridazine derivatives, a class of compounds that synergistically combines the well-established biological activities of the benzofuran and pyridazine scaffolds. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Similarly, the pyridazinone core is recognized for its anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] The fusion of these two moieties presents a compelling opportunity for the development of novel drug candidates with multifaceted therapeutic potential.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of novel benzofuran-pyridazine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation in this exciting area.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Benzofuran derivatives have consistently demonstrated significant potential in this arena, exhibiting cytotoxic activity against a range of cancer cell lines.[3][5][6] The hybridization of the benzofuran nucleus with a pyridazine ring offers a promising strategy to enhance this anticancer potential.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While the precise mechanisms of action for many novel benzofuran-pyridazine derivatives are still under active investigation, the anticancer activity of the broader benzofuran class is often attributed to the inhibition of key cellular processes. These include the disruption of microtubule polymerization, leading to cell cycle arrest, and the induction of apoptosis. For instance, some benzofuran derivatives have been shown to induce apoptosis in cancer cells and cause G2/M cell cycle arrest.[6] Furthermore, pyridazinone derivatives have been reported to inhibit the proliferation and migration of various tumor types, including osteosarcoma, colon cancer, and breast cancer.[7]

Structure-Activity Relationship (SAR) Insights

Early structure-activity relationship (SAR) studies on benzofuran derivatives have highlighted the importance of substitutions at the C-2 position for cytotoxic activity.[3] For benzofuran-pyridazine hybrids, the nature and position of substituents on both the benzofuran and pyridazine rings are expected to play a crucial role in modulating their anticancer potency and selectivity. Halogen substitutions on the benzofuran ring, for example, have been shown to significantly increase anticancer activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, providing a benchmark for the evaluation of novel benzofuran-pyridazine compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | K562 (Leukemia) | 5 | [8] |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [8] |

| Piperazine-based Benzofuran | A549 (Lung) | < 10 | [6] |

| Piperazine-based Benzofuran | HeLa (Cervical) | < 10 | [6] |

| Piperazine-based Benzofuran | SGC7901 (Gastric) | < 10 | [6] |

| Piperazine-based Benzofuran | HCT116 (Colon) | < 10 | [6] |

| Piperazine-based Benzofuran | MCF-7 (Breast) | < 10 | [6] |

| Pyrazoline-Benzofuran Hybrid | HepG-2 (Liver) | 10.41 ± 2.71 | [9] |

| Pyridine-Benzofuran Hybrid | HepG-2 (Liver) | 12.75 ± 0.60 | [9] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][10] The incorporation of a pyridazine moiety, a heterocycle also known to possess antimicrobial properties, presents a promising avenue for the discovery of novel and potent antimicrobial drugs.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of benzofuran derivatives is often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For instance, some aza-benzofuran compounds exhibit enhanced antibacterial activity due to their increased lipophilicity and ability to carry a positive charge, which facilitates electrostatic interactions with bacterial membranes, ultimately disrupting their integrity.[11] Molecular docking studies have also suggested that these compounds can bind to and inhibit key bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for microbial survival.[2]

Structure-Activity Relationship (SAR) Insights

SAR studies indicate that the antimicrobial activity of benzofuran derivatives is significantly influenced by the nature of the heterocyclic ring fused to it and the substituents on the benzofuran core. For example, the presence of pyrazoline and thiazole moieties alongside the benzofuran core has been shown to be essential for antimicrobial activity.[3]

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative benzofuran derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [10] |

| Aza-benzofuran | Escherichia coli | 25 | [10] |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [10] |

| Oxa-benzofuran | Penicillium italicum | 12.5 | [10] |

| Oxa-benzofuran | Colletotrichum musae | 12.5–25 | [10] |

| Benzofuran-Triazine Hybrid | Gram-positive & Gram-negative bacteria | 32-125 | [2] |

| Benzofuro-benzofuran | Mycobacterium tuberculosis H37Rv | 3.12 | [3] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Both benzofuran and pyridazinone scaffolds have independently shown significant anti-inflammatory properties.[2][4] Their combination in a single molecule holds the potential for synergistic effects and a more favorable safety profile.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A pivotal mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[12][13] This pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[14] Lignan-inspired benzofurans have been shown to inhibit NF-κB activation, suggesting a likely mechanism for the anti-inflammatory activity of benzofuran-pyridazine derivatives.[12] The inhibition of NF-κB signaling can lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[15]

Caption: Proposed anti-inflammatory mechanism of benzofuran-pyridazine derivatives via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

For lignan-inspired benzofurans, both the side chain in position five and the substitution pattern of the aryl moiety in position two have a significant influence on their NF-κB inhibitory activity.[12] This suggests that careful modification of these positions in benzofuran-pyridazine hybrids could lead to the development of potent and selective anti-inflammatory agents.

Experimental Protocols

General Synthesis of 6-(Benzofuran-2-yl)pyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazin-3(2H)-one derivatives involves the cyclization of a γ-keto acid with hydrazine hydrate.[16] The following is a generalized protocol for the synthesis of 6-(benzofuran-2-yl)pyridazin-3(2H)-one.

Step 1: Friedel-Crafts Acylation

-

To a solution of a substituted benzofuran in a suitable solvent (e.g., dichloromethane), add succinic anhydride.

-

Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the resulting γ-keto acid by recrystallization or column chromatography.

Step 2: Cyclization with Hydrazine Hydrate

-

Dissolve the purified γ-keto acid in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry under vacuum to obtain the desired 6-(benzofuran-2-yl)pyridazin-3(2H)-one derivative.

Caption: General synthetic workflow for 6-(benzofuran-2-yl)pyridazin-3(2H)-one derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

-

Preparation of Inoculum: Prepare a standardized microbial inoculum.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The hybridization of benzofuran and pyridazine scaffolds represents a highly promising strategy in the design and development of novel therapeutic agents. The resulting derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of their synthesis allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize their potency and selectivity.

Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action, particularly for their anticancer and anti-inflammatory effects, will be crucial for their rational design and clinical translation. In vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Furthermore, the exploration of novel synthetic methodologies will facilitate the creation of more complex and diverse benzofuran-pyridazine derivatives with potentially enhanced therapeutic properties. The continued investigation of these fascinating hybrid molecules holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). PMC. Available at: [Link]

-

Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. Available at: [Link]

-

Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. (2023). PMC. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). PMC. Available at: [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. Available at: [Link]

-

IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. Available at: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). ResearchGate. Available at: [Link]

-

Synthesis, anticancer and molecular docking studies of benzofuran derivatives. (2017). ResearchGate. Available at: [Link]

-

Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024). African Journal of Biomedical Research. Available at: [Link]

-

In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. (2020). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). A Research Article. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Available at: [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (2019). PMC. Available at: [Link]

-

The roles and mechanisms of the NF-κB signaling pathway in tendon disorders. (2023). Frontiers. Available at: [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed. Available at: [Link]

-

Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. (2017). Bentham Science Publisher. Available at: [Link]

-

NF-κB signaling in inflammation. (2017). ResearchGate. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 12. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The roles and mechanisms of the NF-κB signaling pathway in tendon disorders [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

The Discovery of 6-(1-Benzofuran-2-yl)pyridazin-3-ol Analogs: A Technical Guide for Novel GABA-A Receptor Modulators

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective discovery and development of a novel class of compounds: 6-(1-Benzofuran-2-yl)pyridazin-3-ol analogs. These compounds are designed to target the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system (CNS). Modulation of the GABA-A receptor presents a significant therapeutic opportunity for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1][2]

The fusion of the benzofuran and pyridazinone scaffolds is a strategic design choice. Benzofuran derivatives are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5][6][7] The pyridazinone core is also a well-established pharmacophore with a broad spectrum of biological activities, including cardiovascular and CNS effects.[8][9][10][11][12] This guide will detail the rationale, synthetic pathways, and pharmacological evaluation necessary to explore the potential of these novel analogs as selective and potent GABA-A receptor modulators.

Rationale and Therapeutic Hypothesis: Targeting the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[2] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[1][2]

Our hypothesis is that the unique combination of the electron-rich benzofuran ring system and the hydrogen-bonding capabilities of the pyridazin-3-ol moiety will facilitate high-affinity binding to a specific allosteric site on the GABA-A receptor. The structural rigidity and potential for diverse substitutions on both heterocyclic systems offer a rich scaffold for establishing a clear structure-activity relationship (SAR).

Synthetic Strategy: A Convergent Approach

The synthesis of this compound analogs can be approached through a convergent strategy, involving the preparation of key benzofuran and pyridazinone intermediates followed by their coupling.

Synthesis of Benzofuran Intermediates

The benzofuran core is a common motif in many biologically active compounds and can be synthesized through various established methods.[13][14] A common and effective method involves the reaction of a substituted phenol with an α-halo ketone followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

-

To a solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add chloroacetone (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-acetylbenzofuran.

Synthesis of the Pyridazinone Core and Coupling

The pyridazinone ring can be constructed from a dicarbonyl compound and hydrazine.[8][15] For the synthesis of the target this compound, a key intermediate is a 1,4-dicarbonyl compound bearing the benzofuran moiety.

Experimental Protocol: Synthesis of this compound

-

Synthesis of the 1,4-Dicarbonyl Intermediate: React 2-acetylbenzofuran with a glyoxylate derivative in the presence of a base (e.g., sodium ethoxide) to form a 1,4-dicarbonyl intermediate.

-

Cyclization with Hydrazine: To a solution of the 1,4-dicarbonyl intermediate in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

The product, 6-(1-Benzofuran-2-yl)-4,5-dihydropyridazin-3(2H)-one, may precipitate out of the solution. If not, concentrate the solvent and induce precipitation.

-

Aromatization: The dihydropyridazinone can be aromatized to the desired pyridazin-3-ol using an oxidizing agent such as bromine in acetic acid.[8]

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

Diagram of the Synthetic Workflow

Caption: Convergent synthetic workflow for this compound analogs.

Pharmacological Evaluation: Probing GABA-A Receptor Modulation

A systematic pharmacological evaluation is crucial to determine the affinity, efficacy, and selectivity of the synthesized analogs for the GABA-A receptor.

In Vitro Radioligand Binding Assays

Initial screening will involve radioligand binding assays to determine the affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.

Experimental Protocol: [³H]Flunitrazepam Binding Assay

-

Prepare synaptic membrane fractions from rat whole brain.

-

Incubate the membrane preparation with [³H]Flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of the test compound.

-

After incubation, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values for each compound to determine its binding affinity.

Electrophysiological Studies

Electrophysiology provides a functional measure of the compounds' effects on GABA-A receptor activity. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant human GABA-A receptors is a robust system for this purpose.[16][17]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Inject Xenopus oocytes with cRNA encoding for specific human GABA-A receptor subunits (e.g., α1β2γ2).

-

After 2-4 days of incubation, place the oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at -70 mV.

-

Apply GABA at a concentration that elicits a submaximal response (EC₂₀).

-

Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.

-

Construct concentration-response curves to determine the EC₅₀ and maximal efficacy of each analog.

Sources

- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. easpublisher.com [easpublisher.com]

- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. benthamscience.com [benthamscience.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. sarpublication.com [sarpublication.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. flore.unifi.it [flore.unifi.it]

A Preliminary Pharmacological Evaluation of 6-(1-Benzofuran-2-yl)pyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological evaluation of the novel chemical entity, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This compound represents a strategic molecular hybridization of the benzofuran and pyridazinone scaffolds, both of which are independently recognized for their significant and diverse pharmacological activities.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the potential therapeutic value of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Scientific Rationale for a Hybrid Scaffold

The design of this compound is predicated on the principle of molecular hybridization, a powerful strategy in medicinal chemistry that combines two or more pharmacophoric fragments into a single molecule. This approach aims to leverage the distinct biological activities of the parent moieties to create a novel compound with potentially synergistic or unique therapeutic properties.

-

The Benzofuran Moiety: Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological effects, including anti-inflammatory, analgesic, cytotoxic, antioxidant, and antimicrobial activities.[1][2][3][5][6][8] The presence of this scaffold suggests potential for interaction with various biological targets, making it a fertile ground for drug discovery.

-

The Pyridazinone Core: The pyridazinone ring is another privileged scaffold, with derivatives demonstrating a wide array of pharmacological actions.[7] These include potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, as well as cardiovascular applications such as vasodilation and antihypertensive effects.[7][9][10][11][12][13]

The fusion of these two pharmacophores in this compound presents a compelling case for a multi-pronged pharmacological investigation. This guide outlines a logical and efficient pathway for such an evaluation.

Proposed Initial Pharmacological Screening Cascade

Given the known activities of the parent scaffolds, a tiered screening approach is recommended. This allows for a broad initial assessment of biological activity, followed by more focused investigations into promising therapeutic areas.

Caption: Proposed tiered screening cascade for this compound.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of evaluation focuses on establishing a baseline of biological activity and identifying the most promising therapeutic avenues.

Cytotoxicity Profiling

Rationale: Before assessing specific pharmacological activities, it is crucial to determine the compound's inherent cytotoxicity. This ensures that any observed effects in subsequent assays are not simply due to cell death. A broad panel of cell lines, including both cancerous and non-cancerous lines, is recommended.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cells (e.g., MCF-7, MDA-MB-231 for breast cancer; HEK-293 for normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Cell Line | Description | Predicted IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | > 50 |

| MDA-MB-231 | Human Breast Adenocarcinoma | > 50 |

| HEK-293 | Human Embryonic Kidney | > 100 |

Table 1: Hypothetical cytotoxicity profile of this compound.

Anti-inflammatory Screening

Rationale: Both benzofuran and pyridazinone moieties are strongly associated with anti-inflammatory properties.[1][9][11] A primary screen for anti-inflammatory activity is therefore a logical starting point. The lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages is a well-established and robust in vitro system for this purpose.[9][11]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Cardiovascular Target Screening

Rationale: Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators.[10][12][13] An initial assessment of the compound's effect on vascular tone is warranted.

Experimental Protocol: Ex Vivo Vasodilation Assay in Isolated Rat Aorta

-

Aortic Ring Preparation: Isolate the thoracic aorta from a Wistar rat and cut it into 2-3 mm rings.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: Induce contraction of the aortic rings with phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation response as a percentage of the phenylephrine-induced contraction and calculate the EC50 value (the concentration at which 50% of the maximal relaxation is achieved).

Tier 2: Mechanism of Action & In Vivo Proof-of-Concept

Should the Tier 1 screening reveal promising activity in a particular area, the next phase involves elucidating the mechanism of action and obtaining in vivo proof-of-concept.

Elucidating the Anti-inflammatory Mechanism: COX Enzyme Inhibition

Rationale: A common mechanism of action for anti-inflammatory pyridazinone derivatives is the inhibition of COX-1 and COX-2 enzymes.[9][11] A commercially available colorimetric inhibitor screening assay can be used to determine the compound's inhibitory activity and selectivity towards these enzymes.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

-

Reagent Preparation: Prepare the assay components according to the manufacturer's instructions (e.g., Cayman's COX Colorimetric Inhibitor Screening Assay Kit).

-

Compound Incubation: Add the test compound, reference inhibitors (e.g., Meloxicam, Celecoxib), and the respective COX-1 or COX-2 enzyme to a 96-well plate and incubate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Peroxidase Activity Measurement: Measure the peroxidase activity colorimetrically at 590 nm.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.

Caption: Potential anti-inflammatory mechanism of action via COX-2 inhibition.

In Vivo Anti-inflammatory Efficacy: Rat Paw Edema Model

Rationale: To translate the in vitro anti-inflammatory findings to a whole-animal system, the carrageenan-induced rat paw edema model is a standard and reliable method for evaluating acute inflammation.[8]